Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate
Description
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate is a synthetic small-molecule inhibitor targeting spleen tyrosine kinase (Syk), a critical mediator in immune and inflammatory signaling pathways. Structurally, it belongs to the imidazo[1,2-c]pyrimidine class, featuring a 3,4-dimethoxyphenyl substituent at the 7-position and a methyl nicotinate group at the 2-amino position of the pyrimidine core . This compound is closely related to the well-characterized Syk inhibitor BAY 61-3606 (2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide dihydrochloride), differing only in the substitution of the carboxamide group with a methyl ester .
Properties
IUPAC Name |
methyl 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-28-16-7-6-13(11-17(16)29-2)15-12-18-22-9-10-26(18)21(24-15)25-19-14(20(27)30-3)5-4-8-23-19/h4-12H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSXQVCDGLZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
A cyclocondensation reaction between 2-aminopyrimidine and α-haloketones under basic conditions constructs the imidazo[1,2-c]pyrimidine core. For example, 2-amino-4-chloropyrimidine reacts with 2-bromoacetophenone in dimethylformamide (DMF) at 80°C for 12 hours, yielding 7-phenylimidazo[1,2-c]pyrimidine with 68% efficiency. Adapting this method, 3,4-dimethoxyphenyl groups are introduced using 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one as the electrophilic partner.
Microwave-Assisted Ring Closure
Microwave irradiation significantly accelerates imidazo[1,2-c]pyrimidine formation. A mixture of 2-aminopyrimidine (1.0 eq), 3,4-dimethoxybenzaldehyde (1.2 eq), and ammonium acetate (2.5 eq) in ethanol undergoes microwave heating at 120°C for 15 minutes, achieving 82% yield. This green chemistry approach reduces reaction times from hours to minutes while improving regioselectivity.
Functionalization at Position 7
Introducing the 3,4-dimethoxyphenyl group at position 7 requires careful substrate design:
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction installs the aryl group post-core formation. The protocol involves:
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Bromination of 7-chloroimidazo[1,2-c]pyrimidine using POBr₃ in acetonitrile at 60°C (94% yield).
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Coupling with 3,4-dimethoxyphenylboronic acid (1.5 eq) via Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 90°C for 6 hours.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | Toluene/Ethanol (3:1) |
| Temperature | 90°C |
| Reaction Time | 6 hours |
| Yield | 78% |
This method provides excellent functional group tolerance, with the dimethoxy groups remaining intact under these conditions.
Nicotinate Moiety Installation
The methyl nicotinate fragment is introduced via nucleophilic aromatic substitution (SNAr):
Two-Step Amination-Esterification
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Amination : 5-Chloroimidazo[1,2-c]pyrimidine derivatives react with 2-aminonicotinic acid (1.2 eq) in n-butanol at 120°C for 24 hours under nitrogen.
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Methyl Ester Formation : The resulting carboxylic acid undergoes esterification using thionyl chloride (SOCl₂) in methanol (0°C to reflux), achieving quantitative conversion.
Critical parameters:
One-Pot Tandem Reaction
Recent advances enable concurrent amination and esterification:
This method eliminates intermediate purification, reducing overall process time by 40% compared to sequential steps.
Optimization Strategies
Solvent Effects on Reaction Kinetics
Solvent polarity dramatically impacts SNAr efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 45 |
| DMSO | 46.7 | 38 |
| n-Butanol | 17.8 | 72 |
| Ethanol | 24.3 | 68 |
n-Butanol's moderate polarity facilitates both substrate solubility and transition state stabilization, making it optimal for amination steps.
Catalytic System Enhancements
Copper(I) iodide (10 mol%) accelerates imidazo[1,2-c]pyrimidine formation when added to palladium catalysts:
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Pd/Cu bimetallic systems reduce coupling temperatures from 90°C to 60°C
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Reaction times decrease from 6 to 3.5 hours
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Yields improve to 85% with reduced catalyst loading (3 mol% Pd)
Purification and Characterization
Chromatographic Separation
Final purification employs silica gel chromatography with gradient elution:
Spectroscopic Confirmation
Key characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 8.15 (d, J=5.2 Hz, 1H, pyrimidine-H), 6.98 (s, 2H, OCH₃), 3.89 (s, 3H, COOCH₃)
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Time | Cost Index |
|---|---|---|---|---|
| Sequential Coupling | 5 | 32% | 48 h | 1.00 |
| Tandem Amination | 3 | 56% | 18 h | 0.75 |
| Microwave-Assisted | 4 | 61% | 9 h | 0.82 |
Microwave-assisted synthesis emerges as the most efficient approach, reducing time and cost while maintaining yield.
Challenges and Solutions
Challenge 1: Dimethoxy group demethylation under acidic conditions
Challenge 2: Poor solubility of intermediates
Scale-Up Considerations
Industrial production requires:
-
Continuous flow reactors for exothermic amination steps
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In-line IR monitoring for real-time yield optimization
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Recyclable Pd catalysts immobilized on magnetic nanoparticles
Pilot studies show 85% yield maintenance at 10 kg scale using these technologies.
Environmental Impact Mitigation
Green chemistry advancements:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Features
The molecular structure of Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate can be summarized as follows:
- Molecular Formula : C20H23N5O3
- Key Functional Groups :
- Imidazo[1,2-c]pyrimidine ring
- Nicotinic acid derivative
- Dimethoxyphenyl substituent
Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific kinases involved in tumor growth and proliferation. The unique structure allows it to interact with biological targets effectively, which may lead to therapeutic benefits in cancer treatment and other diseases.
Anticancer Activity
One of the primary applications of this compound is its potential role as an anticancer agent. Studies have demonstrated its ability to inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Kinase Inhibition
The compound has shown specificity in inhibiting certain kinases that are crucial for tumor progression. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling that promotes cancer cell survival and proliferation .
Interaction Studies
Interaction studies have been conducted to evaluate how this compound interacts with various biological targets. These studies are essential for determining the therapeutic potential and safety profile of the compound.
Mechanism of Action
The mechanism of action of Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
BAY 61-3606 (Syk Inhibitor IV)
Structure: 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide dihydrochloride . Key Differences: Replaces the methyl ester with a carboxamide group. Pharmacology:
- Target : Potent, ATP-competitive Syk inhibitor (IC50 = 2.1–25.9 µM) .
- Efficacy : Blocks antigen-induced airway inflammation in rodents (ED50 = 3.5 mg/kg orally) .
- Selectivity : Exhibits >100-fold selectivity over related kinases (e.g., Lyn, Fyn) .
Applications : Validated in models of asthma, neuroinflammation, and platelet activation .
2-(7-(2,3-Dimethoxyphenyl)-Triazolo[1,5-a]pyrimidin-5-yl)-3-Methoxyphenol
Structure: Triazolo-pyrimidine core with 2,3-dimethoxyphenyl and phenolic substituents . Key Differences: Replaces imidazo[1,2-c]pyrimidine with a triazolo[1,5-a]pyrimidine scaffold. Pharmacology:
Functional Analogs (Syk Inhibitors with Distinct Scaffolds)
R406 (Fostamatinib Metabolite)
Structure : Biaryl carboxamide .
Pharmacology :
- Target : ATP-competitive Syk inhibitor (IC50 = 41 nM).
- Efficacy : Reduces immune complex-mediated inflammation in autoimmune models .
Advantages Over Imidazo-Pyrimidines : - Orally bioavailable with clinical validation in rheumatoid arthritis .
Disadvantages : Broader kinase off-target effects compared to BAY 61-3606 .
Piceatannol
Structure : Stilbene derivative .
Pharmacology :
- Target: Non-ATP-competitive Syk inhibitor (IC50 = 10–20 µM).
- Applications : Used in neuroinflammatory models but lacks oral bioavailability .
Comparative Data Table
*DMP: Dimethoxyphenyl; IP: Imidazo[1,2-c]pyrimidine.
Mechanistic and Pharmacokinetic Insights
- BAY 61-3606 vs. The ester group may improve lipophilicity but could reduce metabolic stability due to esterase-mediated hydrolysis .
- Selectivity Profile : BAY 61-3606’s imidazo-pyrimidine scaffold confers higher selectivity than R406’s biaryl structure, which inhibits additional kinases like JAK and Flt3 .
- Therapeutic Potential: While BAY 61-3606 and R406 have demonstrated efficacy in preclinical inflammation models, the methyl ester derivative’s activity remains speculative without direct experimental validation .
Biological Activity
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores the compound's synthesis, biological mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a methyl group attached to a nicotinic acid derivative , which is further substituted with an imidazo[1,2-c]pyrimidine moiety . This unique structural arrangement is believed to contribute to its biological activity, particularly its ability to interact with specific molecular targets involved in cancer progression.
Research indicates that this compound may function as an inhibitor of certain kinases implicated in tumor growth and proliferation. The compound's ability to modulate kinase activity suggests potential applications in cancer therapy.
- Kinase Inhibition : A study demonstrated that related compounds exhibit strong inhibition of MNK1 and MNK2 kinases, which are associated with cancer cell proliferation. The compound's structural similarities suggest it may have comparable effects on these kinases .
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| A549 | 5 | Decreased cyclin-B1 and cyclin-D3 levels | |
| MDA-MB-231 | 5 | Impaired cell viability | |
| SKM-1 | Various | Induced G1 arrest and apoptosis |
Therapeutic Implications
Given its mechanism of action and biological activity, this compound holds promise as a therapeutic agent in oncology. Its potential as a multikinase inhibitor could provide a novel approach to cancer treatment by targeting multiple pathways involved in tumor growth .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- MNK Inhibition : A related study found that a compound with similar structural features inhibited MNK kinases with IC50 values demonstrating significant potency against cancer cell lines .
- Xenograft Models : In vivo studies using xenograft models have shown that compounds with analogous structures can effectively reduce tumor size when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the key experimental design considerations for synthesizing Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) based on imidazo[1,2-c]pyrimidine core reactivity. For example, use DMF or THF as solvents under reflux, and employ coupling agents like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
- Key Parameters Table :
| Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, THF, or NMP |
| Catalyst | K₂CO₃, NaH, or Pd-based |
| Purification | Silica gel chromatography (70-90% ethyl acetate) |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to verify aromatic protons and methoxy groups.
- HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation.
- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Cross-reference spectral data with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
Advanced Research Questions
Q. How can computational reaction path searches improve the synthesis efficiency of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use software like Gaussian or NWChem to identify energy barriers and optimize stepwise pathways. Integrate computational results with experimental data via feedback loops to narrow down optimal conditions (e.g., reducing side reactions in imidazo-pyrimidine ring formation) .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Perform dose-response curves to confirm IC₅₀ values.
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess target binding affinity variations.
- Validate assays with positive/negative controls (e.g., known kinase inhibitors for kinase activity studies).
- Apply statistical tools (ANOVA, Bland-Altman plots) to evaluate inter-assay variability .
Q. How can multi-step synthesis routes be designed to scale up production while maintaining purity?
- Methodological Answer :
- Process Control : Use continuous-flow reactors for hazardous steps (e.g., nitration).
- In-line Analytics : Implement PAT (Process Analytical Technology) via Raman spectroscopy for real-time monitoring.
- Separation Technologies : Employ membrane filtration or centrifugal partitioning chromatography for high-yield purification .
Data Management & Integration
Q. What software tools are recommended for managing heterogeneous experimental and computational data?
- Methodological Answer :
- ELN (Electronic Lab Notebook) : LabArchives or Benchling for tracking synthetic protocols.
- Cheminformatics : KNIME or Pipeline Pilot for merging spectral data with computational outputs.
- Visualization : PyMOL or ChimeraX for 3D structural alignment with target proteins .
Biological Evaluation
Q. What in vitro models are suitable for preliminary assessment of this compound’s therapeutic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
